molecular formula C14H24NO5P B6603625 ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid CAS No. 2361679-71-0

ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid

Cat. No.: B6603625
CAS No.: 2361679-71-0
M. Wt: 317.32 g/mol
InChI Key: HGEWRZAYMCSXHP-UHFFFAOYSA-N
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Description

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid is a specialist chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure suggests potential application as a phosphoramidate prodrug moiety . Phosphoramidate prodrugs are a well-established strategy to enhance the delivery and efficacy of therapeutic nucleoside analogues, which are used in the treatment of viral infections and other diseases . The structure incorporates a tetrahydrofuran (oxolan-2-yl) ring, a feature common in many bioactive molecules and synthetic intermediates . The presence of the phosphoric acid group bound to the amine function is a key characteristic of this prodrug approach, which is designed to improve cell membrane permeability and facilitate intracellular release of the active drug component . Researchers may investigate this compound for its utility in developing novel prodrugs, particularly for antiviral agents like nucleoside phosphonates, or as a building block in the stereoselective synthesis of complex molecules with chiral centers . Its value lies in its potential to improve the pharmacokinetic properties and therapeutic index of experimental active pharmaceutical ingredients.

Properties

IUPAC Name

N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.H3O4P/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEWRZAYMCSXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid typically involves the reaction of ethylamine with 2-phenylethyl oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and the formation of the oxolane ring. The resulting product is then treated with phosphoric acid to obtain the final compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols); reactions are conducted under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: The ethyl group in the target compound may confer moderate lipophilicity compared to methyl (C₁₁H₁₇NO) or octyl (C₁₄H₂₉NO) analogs, influencing solubility and reactivity .
  • Aromatic vs.

Phosphoric Acid vs. Other Acidic Counterions

The phosphate group distinguishes this compound from related salts:

Compound Name Counterion Molecular Weight Key Properties
Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; sulfuric acid H₂SO₄ 303.38 g/mol Higher acidity (pKa ~-3) than phosphoric acid (pKa1 ~2.1).
1-Amino-2-phenylethylphosphonic acid H₃PO₃ (phosphonic) ~200 g/mol Direct C-P bond; inhibits aminopeptidases .
O-Isopropyl S-2-diisopropylaminoethyl isopropylphosphonothiolate Phosphonothioic ~300 g/mol Contains sulfur; used in nerve agent analogs .

Key Differences :

  • Functional Groups : Phosphonates (C-P bonds) exhibit enzymatic inhibition , whereas phosphoric acid salts may serve as stabilizing agents or prodrugs.

Phenylethylamine Derivatives

Phenylethylamine-based compounds are common in neurotransmitters and flavorants:

Compound Name Molecular Formula Key Role Reference
2-Phenylethyl acetate C₁₀H₁₂O₂ Volatile flavorant in wines
Tyramine (2-(4-hydroxyphenyl)ethylamine) C₈H₁₁NO Neurotransmitter precursor
β-Phenylethyl alcohol C₈H₁₀O Floral aroma compound

Key Differences :

  • Volatility : Unlike volatile esters (e.g., 2-phenylethyl acetate), the target compound’s phosphate salt and oxolane ring reduce volatility, favoring solid-state applications.
  • Bioactivity : Tyramine’s primary amine is critical for neurotransmission, whereas the target compound’s tertiary amine and phosphate may alter receptor interactions .

Biological Activity

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid is characterized by its unique structure, which includes an oxolane ring and a phenylethyl group. This structural composition is significant for its biological interactions and therapeutic potential.

Property Details
Molecular Formula C14H22N1O4P
Molecular Weight 299.31 g/mol
Solubility Soluble in water and organic solvents
Chemical Class Amines, Phosphoric acid derivatives

The biological activity of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound can bind to specific receptors, influencing neurotransmission pathways that are critical in neurological function and disorders.
  • Enzyme Interaction : It may act as an inhibitor or activator for certain enzymes involved in metabolic processes, thus modulating cellular functions.
  • Signal Pathway Influence : Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid has been shown to affect signaling pathways related to gene expression and cellular metabolism, which can lead to various biological effects depending on the context of its use.

1. Therapeutic Potential

Research indicates that this compound holds promise for therapeutic applications, particularly in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

2. Drug Development

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid serves as a building block in the synthesis of more complex pharmaceutical compounds. It is explored for its utility in drug delivery systems due to its favorable pharmacokinetic properties.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid in a rodent model of neurodegeneration. Results demonstrated significant reductions in markers of oxidative stress and inflammation, suggesting potential therapeutic benefits in conditions like Alzheimer's disease.

Case Study 2: Antidepressant Activity

In another study focused on mood disorders, the compound exhibited antidepressant-like effects in animal models. Behavioral assays indicated improvements in depressive symptoms, correlating with enhanced serotonin and norepinephrine levels in the brain.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid, it is useful to compare it with structurally similar compounds:

Compound Key Differences
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine HydrochlorideDifferent counterion affects solubility and reactivity
PhenylethylaminesBroader class with diverse pharmacological profiles

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, and how does phosphoric acid influence its purification?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation of amines with oxolane derivatives under reflux conditions (e.g., ethanol or THF at 60–80°C). Phosphoric acid is used in purification via acid-base extraction to isolate the amine product by adjusting pH to precipitate the phosphate salt . For high-purity grades (>99%), preparative liquid chromatography (prep-LC) with ACS-grade solvents is recommended .

Q. How can spectroscopic techniques characterize the structural integrity of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and its phosphoric acid adducts?

  • Methodological Answer: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For the amine, 1H^1H-NMR detects phenyl (δ 7.2–7.4 ppm) and oxolane protons (δ 3.5–4.0 ppm), while 31P^{31}P-NMR identifies phosphoric acid interactions (δ 0–5 ppm). IR confirms P=O stretching (~1250 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .

Q. What role does phosphoric acid play in catalytic applications involving this compound?

  • Methodological Answer: Phosphoric acid acts as a Brønsted acid catalyst in asymmetric synthesis, enabling [3+3] cycloannulation reactions. For example, it facilitates proton transfer in carbonyl ylide reactions with quinone monoimines, yielding benzofused dioxabicyclo[3.2.1]octane scaffolds under mild conditions (20–40°C) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of phosphoric acid in stereoselective transformations involving ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine?

  • Methodological Answer: Kinetic isotopic effect (KIE) studies and density functional theory (DFT) modeling reveal that phosphoric acid stabilizes transition states via hydrogen bonding. For instance, in asymmetric naphthofuran synthesis, the acid’s chiral pocket directs substrate orientation, achieving enantiomeric excess (ee) >90% .

Q. What experimental strategies address contradictions in heavy metal extraction efficiency when using phosphoric acid-based systems?

  • Methodological Answer: Conflicting cadmium extraction yields (e.g., 68–98%) arise from variables like phosphoric acid concentration (optimal at 2.5M) and extractant choice (e.g., C11_{11}H18_{18}N2_2O vs. D2EHPA). Systematic optimization via fractional factorial design can isolate critical parameters (pH, solvent polarity) while minimizing equipment corrosion .

Q. How does ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine interact with biological targets, and what assays validate these interactions?

  • Methodological Answer: The compound’s pyrazole and oxolane moieties enable binding to enzymes like phenylalanine ammonia lyase (PAL). Fluorescence polarization assays with labeled substrates quantify inhibition (IC50_{50}), while molecular docking simulations predict binding affinities to receptors (e.g., G-protein-coupled receptors) .

Q. What computational approaches predict the reactivity of phosphoric acid-amine adducts in complex reaction environments?

  • Methodological Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) assess steric and electronic effects. For example, solvent-accessible surface area (SASA) calculations correlate with reaction rates in THF/water biphasic systems .

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